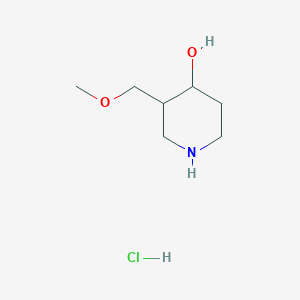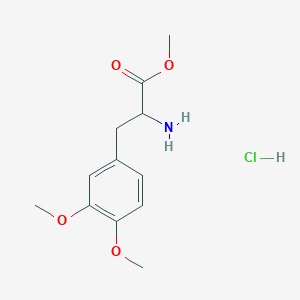
3-(2,2,2-trifluoroethyl)-1,2-oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2,2-trifluoroethyl)-1,2-oxazole-5-carboxylic acid (TFE-OA) is an organic compound that is widely used in scientific research because of its unique properties and potential applications. TFE-OA is a useful reagent in organic synthesis, and has been used in the development of new drugs, materials, and catalysts. In addition, TFE-OA has been found to have potential applications in biochemistry and physiology, and is being investigated for its potential therapeutic effects.
Scientific Research Applications
3-(2,2,2-trifluoroethyl)-1,2-oxazole-5-carboxylic acid is widely used in scientific research due to its unique properties and potential applications. It has been used in the development of new drugs, materials, and catalysts, as well as in the synthesis of organic compounds. In addition, this compound has been found to have potential applications in biochemistry and physiology, and is being investigated for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(2,2,2-trifluoroethyl)-1,2-oxazole-5-carboxylic acid is not yet fully understood. However, it is known that this compound is an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins, a group of hormones that play an important role in the regulation of various physiological processes. Inhibition of COX by this compound is believed to be the primary mechanism of action of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is known that this compound is an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins, a group of hormones that play an important role in the regulation of various physiological processes. Inhibition of COX by this compound is believed to be the primary mechanism of action of this compound, and is thought to be responsible for its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
3-(2,2,2-trifluoroethyl)-1,2-oxazole-5-carboxylic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be used in a variety of reactions. In addition, it is relatively stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, which can make it difficult to work with in aqueous solutions. In addition, it is relatively expensive, which can limit its use in large-scale experiments.
Future Directions
The potential applications of 3-(2,2,2-trifluoroethyl)-1,2-oxazole-5-carboxylic acid are still being explored, and there are a number of potential future directions for research. These include the development of new drugs and materials based on this compound, the investigation of its potential therapeutic effects, and the development of new methods for its synthesis. In addition, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its mechanism of action. Finally, further research is needed to develop new methods for its use in laboratory experiments.
Synthesis Methods
3-(2,2,2-trifluoroethyl)-1,2-oxazole-5-carboxylic acid is a trifluoroethylated oxazole derivative that can be synthesized in a two-step process. The first step involves the reaction of trifluoroethanol with an anhydride to form a trifluoroethylated anhydride, which is then reacted with an amine to form the oxazole derivative. The second step involves the reaction of the oxazole derivative with an acid to form the carboxylic acid. This two-step process is simple and efficient, and can be used to synthesize this compound in a relatively short time.
properties
IUPAC Name |
3-(2,2,2-trifluoroethyl)-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO3/c7-6(8,9)2-3-1-4(5(11)12)13-10-3/h1H,2H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWNUQITNJYVJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1CC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-2-[1-(2,5-dimethylfuran-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6616541.png)

![1-[(4-chlorophenyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B6616546.png)



![3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-ol](/img/structure/B6616571.png)

![methyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate](/img/structure/B6616590.png)



